molecular formula C12H18FNO6S B2666243 tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2172276-14-9

tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B2666243
CAS RN: 2172276-14-9
M. Wt: 323.34
InChI Key: HHKOWCYADYUYBX-UHFFFAOYSA-N
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Description

  • Structure : !Molecular Structure

Synthesis Analysis

The synthetic pathway for this compound involves the introduction of a fluorosulfonyl group onto a spirocyclic scaffold. Detailed synthetic methods and reaction conditions are available in the literature. Researchers have explored various approaches to access this intriguing spiro[3.4]octane framework .


Molecular Structure Analysis

The molecular structure consists of a bicyclic spiro[3.4]octane core, with a tert-butyl ester group at one end and a fluorosulfonyl-methyl moiety at the other. The spirocyclic arrangement imparts rigidity and unique stereochemistry to the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, its functional groups suggest potential reactivity. Researchers may investigate nucleophilic substitutions, acid-base reactions, and transformations of the fluorosulfonyl group. Further studies are needed to explore its reactivity profile .


Physical And Chemical Properties Analysis

  • Solubility : tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is very soluble in water (8.47 mg/ml) .
  • Lipophilicity : Log P (partition coefficient) values indicate moderate lipophilicity .

Safety And Hazards

The compound carries a warning signal and precautionary statements. It is essential to handle it with care .

Future Directions

: Ambeed: tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

properties

IUPAC Name

tert-butyl 5-(fluorosulfonylmethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO6S/c1-11(2,3)20-10(16)14-6-12(7-14)4-9(15)19-8(12)5-21(13,17)18/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKOWCYADYUYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-((fluorosulfonyl)methyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

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